
4-bromo-2,3-dihydro-1H-inden-1-amine
Overview
Description
“4-bromo-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H10BrN . It is a derivative of indenamine, a type of organic compound that is part of the indene family .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The synthesis of stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file . This structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 276.0±40.0 °C and a predicted density of 1.490±0.06 g/cm3 . The compound also has a predicted pKa value of 8.88±0.20 .Scientific Research Applications
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
- Research by Lygin and Meijere (2009, 2010) demonstrated the use of o-Bromophenyl isocyanide in synthesizing 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles. This synthesis involves reactions with primary amines under CuI catalysis, highlighting the potential of bromo-substituted compounds in organic synthesis (Lygin & Meijere, 2009), (Lygin & Meijere, 2010).
Synthesis of Indanone Derivatives
- Teimuri‐Mofrad et al. (2016) developed an efficient process for synthesizing novel 1-indanones derivatives. In this process, 4-bromobenzaldehyde reacts with various amines, demonstrating the versatility of bromo-substituted compounds in producing new chemical entities (Teimuri‐Mofrad, Nikbakht, & Gholamhosseini-Nazari, 2016).
Antioxidant and Anticancer Activity
- A study by Chandrasekhar et al. (2020) focused on the synthesis of new urea and thiourea compounds from 2,3-dihydro-1H-inden-1-amine. These compounds were evaluated for their antioxidant activities, showing potential in pharmaceutical applications (Chandrasekhar et al., 2020).
Synthesis of Stereoisomers
- Prysiazhnuk et al. (2021) synthesized various stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols, important intermediates in biologically active compounds. This study illustrates the importance of bromo-substituted compounds in stereochemical research (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Synthesis of 2-Ethynylaziridines
- Ohno et al. (2002) reported the intramolecular amination of bromoallenes, leading to the synthesis of 2,3-cis-2-ethynylaziridines. This study highlights the role of bromo-substituted compounds in synthesizing complex structures like aziridines (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).
Synthesis of Aza-heterocycles and Carbocycles
- Westerlund, Gras, and Carlson (2001) explored 1-Bromo-3-buten-2-one as a building block in organic synthesis, emphasizing the utility of bromo compounds in forming heterocyclic and carbocyclic structures (Westerlund, Gras, & Carlson, 2001).
Safety and Hazards
The safety and hazards associated with “4-bromo-2,3-dihydro-1H-inden-1-amine” include the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound’s GHS precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets and cause changes that result in various biological activities . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Pharmacokinetics
The compound’s predicted boiling point is 2760±400 °C, and its predicted density is 1490±006 g/cm3 . Its pKa is predicted to be 8.88±0.20 , which could influence its absorption and distribution in the body.
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZSXVETDUUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655705 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903557-28-8 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)
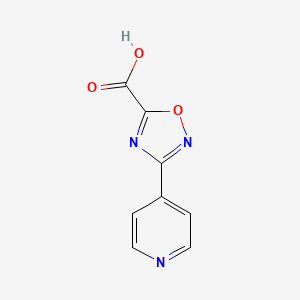
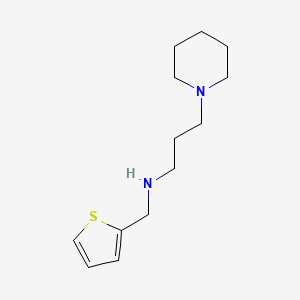

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)
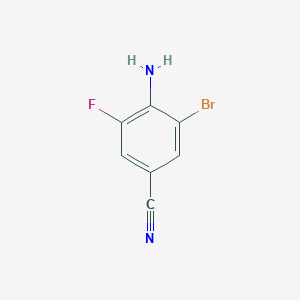


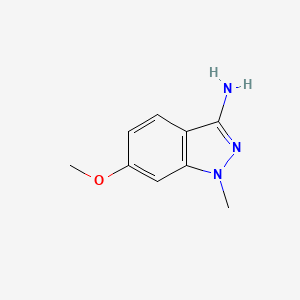
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
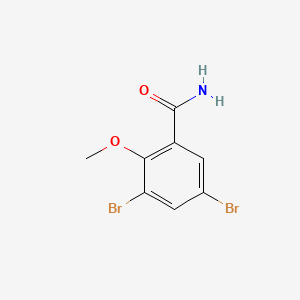

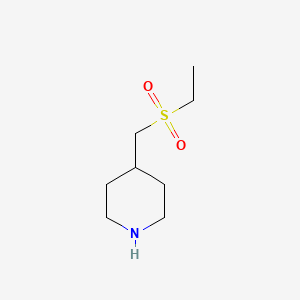
![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
